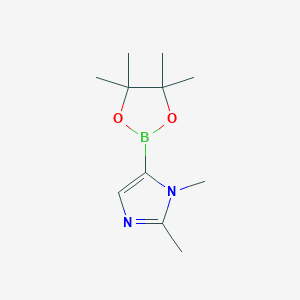

1,2-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole

Description

Chemical Identity and Nomenclature

This compound represents a highly specialized organometallic compound characterized by its unique combination of imidazole heterocyclic structure and boronic acid ester functionality. The compound is officially registered under Chemical Abstracts Service number 942070-74-8 and carries the European Community number 860-570-9. The molecular formula C₁₁H₁₉BN₂O₂ reflects its complex structure incorporating eleven carbon atoms, nineteen hydrogen atoms, one boron atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 222.09 daltons.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 1H-Imidazole, 1,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-. Alternative nomenclature includes the more descriptive designation as (1,2-Dimethyl-1H-imidazol-5-yl)boronic acid pinacol ester, which emphasizes the boronic acid ester functionality. The compound is also referenced through various database identifiers including DSSTox Substance Identifier DTXSID40648389 and Wikidata identifier Q82561119.

Table 1: Chemical Identifiers and Properties

The structural complexity of this compound derives from its hybrid nature, incorporating both the five-membered imidazole ring system with two methyl substituents at positions 1 and 2, and the six-membered dioxaborolane ring system characteristic of pinacol boronic esters. The dioxaborolane moiety features four methyl groups arranged in a tetramethyl pattern, creating a sterically hindered environment around the boron center that enhances the compound's stability and synthetic utility.

Historical Context of Imidazole-Boronic Ester Hybrid Compounds

The development of imidazole-boronic ester hybrid compounds represents a convergence of two historically significant chemical discoveries that have fundamentally shaped modern medicinal chemistry and synthetic organic chemistry. Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia, initially receiving the designation glyoxaline. This pioneering work established the foundation for understanding five-membered nitrogen-containing heterocycles, which would later prove essential for biological systems and pharmaceutical development.

The historical significance of imidazole chemistry expanded dramatically throughout the twentieth century as researchers recognized its ubiquitous presence in biological systems and its remarkable versatility as a pharmacophore. Imidazole demonstrates amphoteric behavior, functioning both as an acid and a base, while maintaining complete water solubility and exhibiting aromatic character through its sextet of π electrons. These properties positioned imidazole as a critical structural element in enzyme active sites, most notably in histidine residues, and as a fundamental building block for pharmaceutical compounds.

Parallel developments in organoboron chemistry established boronic acids and their ester derivatives as powerful tools for synthetic chemistry and drug discovery. Early investigations in 1971 demonstrated that arylboronic acids could function as protease inhibitors through coordination with amino acid residues capable of donating electron pairs to boron, including serine, histidine, and lysine. These studies revealed that boronic acid compounds bind to the imidazole moiety of active site histidine residues via coordination of lone pair electrons to the boron atom.

The convergence of imidazole and boronic acid chemistry gained particular momentum with the development of proteasome inhibitors for cancer therapy. The peptidyl boronic acid PS-341, now known as bortezomib, demonstrated that boronic acid-based molecules could achieve remarkable therapeutic efficacy through selective enzyme inhibition. This breakthrough established the pharmaceutical relevance of organoboron compounds and highlighted the potential for combining imidazole and boronic acid functionalities within single molecular frameworks.

The specific development of pinacol ester derivatives represented a crucial advancement in organoboron chemistry, providing enhanced stability and synthetic versatility compared to free boronic acids. Pinacol esters enable controlled release of boronic acid functionality under physiological conditions while maintaining synthetic accessibility for cross-coupling reactions and other transformations. This dual utility has made pinacol boronic esters indispensable tools in both medicinal chemistry and materials science applications.

Significance in Modern Organoboron Chemistry

This compound occupies a pivotal position within modern organoboron chemistry as a sophisticated building block that exemplifies the strategic integration of heterocyclic pharmacophores with organometallic functionality. The compound's significance extends across multiple domains of chemical research, from fundamental synthetic methodology to advanced pharmaceutical development, representing a paradigmatic example of how organoboron chemistry has evolved to address contemporary challenges in drug discovery and materials science.

The primary significance of this compound lies in its dual functionality as both a stable synthetic intermediate and a reactive coupling partner for palladium-catalyzed cross-coupling reactions. The pinacol ester functionality provides exceptional stability under ambient conditions while maintaining high reactivity toward transition metal catalysts, enabling sophisticated synthetic transformations that would be challenging or impossible with other coupling partners. Patent literature demonstrates the compound's utility in preparing imidazo[1,2-a]pyridine derivatives through palladium-catalyzed coupling reactions with various halides and triflate compounds, achieving yields exceeding 85% under optimized conditions.

Table 2: Synthetic Applications and Coupling Reactions

The compound's significance in modern organoboron chemistry also derives from its role as a model system for understanding the intersection of heterocyclic chemistry and organometallic reactivity. The imidazole core provides a rich platform for exploring electronic effects, hydrogen bonding interactions, and metal coordination phenomena that are fundamental to contemporary chemical research. The nitrogen atoms within the imidazole ring can participate in coordination chemistry, creating opportunities for designing multifunctional catalysts and materials with tunable properties.

Furthermore, the compound represents a critical advancement in prodrug design strategies, where boronic ester functionalities serve as protecting groups that can be selectively removed under specific physiological conditions. The oxophilicity of boron enables triggered release mechanisms through reaction with reactive oxygen species, including hydrogen peroxide and peroxynitrite, leading to controlled drug activation in target tissues. This mechanism has proven particularly valuable for developing cancer therapeutics where selective activation in tumor microenvironments can enhance therapeutic efficacy while minimizing systemic toxicity.

The compound's importance extends to its role in advancing sustainable chemistry practices within pharmaceutical manufacturing. The pinacol ester functionality enables efficient synthetic routes that minimize waste generation and reduce the need for harsh reaction conditions compared to traditional synthetic approaches. Patent documentation reveals that synthetic procedures for preparing this compound achieve yields approaching 99% while utilizing readily available starting materials and environmentally benign solvents.

Properties

IUPAC Name |

1,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BN2O2/c1-8-13-7-9(14(8)6)12-15-10(2,3)11(4,5)16-12/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNAEIOTYVVDOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648389 | |

| Record name | 1,2-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942070-74-8 | |

| Record name | 1,2-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942070-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Modular One-Pot Synthesis of Disubstituted Imidazoles as Precursors

A highly efficient method to synthesize 2,4(5)-disubstituted imidazoles, which can be adapted to prepare 1,2-dimethyl-5-substituted imidazoles, involves a one-pot oxidation-condensation sequence starting from ketones and aldehydes. This method uses catalytic hydrobromic acid (HBr) and dimethyl sulfoxide (DMSO) to oxidize methyl ketones to glyoxal intermediates, followed by condensation with aldehydes and ammonium acetate to form the imidazole ring.

-

- Oxidation of methyl ketone (e.g., acetophenone analogues) with 10 mol% aqueous HBr in DMSO at 85 °C.

- Subsequent condensation with aldehydes and NH4OAc in MeOH/DMSO solvent system.

- Yields of disubstituted imidazoles range from 23% to 85%.

-

- Avoids isolation of unstable glyoxal intermediates.

- Uses widely available starting materials.

- Scalable and amenable to structural diversification.

| Entry | Changes in Conditions | Yield (%) |

|---|---|---|

| 1 | Standard conditions (10 mol% HBr, 85 °C, 18 h) | 61 (69 isolated) |

| 2 | Increased HBr (200 mol%), 60 °C, 24 h | 48 |

| 3 | Reduced HBr (50 mol%), 85 °C, 12 h | 55 |

| 4 | No HBr catalyst | 0 |

| 5 | Solvent variations (DMSO/MeOH, DMSO/EtOH, etc.) | 45–49 |

(Yields determined by NMR analysis with internal standard; isolated yields in parentheses)

This methodology can be tailored to introduce methyl groups at the 1 and 2 positions of the imidazole ring by selecting appropriate ketones and aldehydes.

Installation of the Boronate Ester Group

The 5-position boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is typically introduced via:

Suzuki-Miyaura Cross-Coupling: Using a halogenated imidazole intermediate (e.g., 5-bromo-1,2-dimethylimidazole) reacted with bis(pinacolato)diboron under palladium catalysis to install the boronate ester group.

Direct Borylation: Catalytic borylation of the 5-position C–H bond of 1,2-dimethylimidazole derivatives using iridium or rhodium catalysts with bis(pinacolato)diboron reagents.

A representative synthetic route involves:

- Preparation of 1,2-dimethyl-5-bromoimidazole via bromination of the imidazole ring.

- Palladium-catalyzed Suzuki coupling with bis(pinacolato)diboron to yield the 5-boronate ester derivative.

This approach is supported by literature precedent for similar trisubstituted imidazoles and boronate ester installation.

Alternative Synthetic Routes

Some literature describes the synthesis of trisubstituted imidazoles via:

- Starting from tribromoimidazole cores, sequential substitution, and Suzuki coupling steps.

- Protection/deprotection strategies using methoxymethyl (MOM) or 4-methoxybenzyl groups to facilitate selective functionalization.

- Use of Swern oxidation and condensation reactions to build the imidazole core with desired substituents before boronate ester installation.

While these methods are more complex, they allow for precise control over substitution patterns and are applicable for preparing functionalized analogues of 1,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- The catalytic amount of aqueous HBr is critical for efficient ketone oxidation; absence of HBr leads to no product formation.

- Temperature and catalyst loading affect yield; 10 mol% HBr at 85 °C for 18 h is optimal.

- Solvent composition influences condensation efficiency; MeOH/DMSO mixtures are preferred.

- The one-pot method reduces handling of unstable intermediates like glyoxal, improving safety and convenience.

- Suzuki coupling conditions must be optimized to prevent deborylation or side reactions, typically involving Pd(PPh3)4 or Pd(dppf)Cl2 catalysts with base (e.g., K2CO3) in aqueous-organic solvent mixtures.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole can undergo various types of chemical reactions, including:

Oxidation: The boron-containing group can be oxidized to form boronic acids.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boron group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated compounds or organometallic reagents.

Major Products

Oxidation: Formation of boronic acids.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1,2-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The boron-containing group can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

- 1,2-Dimethyl-5-(trifluoromethyl)-1H-imidazole

- 1,2-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzimidazole

Uniqueness

1,2-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole is unique due to the presence of the dioxaborolane group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

1,2-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole (CAS No. 942070-74-8) is a novel compound that has garnered interest due to its potential biological activities. This article explores its synthesis, properties, and biological activity based on available research findings.

- Molecular Formula : CHBNO

- Molecular Weight : 222.09 g/mol

- Appearance : White to off-white solid

- Purity : ≥98.0% (HPLC)

Synthesis

The synthesis of this compound typically involves the reaction of 1H-imidazole derivatives with boron-containing reagents under controlled conditions. The following general reaction scheme can be observed:

- Starting Materials : 1H-imidazole derivatives and boron reagents (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

- Reaction Conditions : Typically conducted in solvents like tetrahydrofuran or dichloromethane at low temperatures.

- Yield : The compound can be obtained in yields ranging from 45% to 78%, depending on the specific reaction conditions employed.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. It has been noted for its potential as an inhibitor of certain kinases involved in cellular signaling pathways.

Case Studies and Research Findings

-

Inhibition of p38 MAP Kinase :

The table above illustrates the efficacy of various imidazole derivatives in inhibiting cytokine production in stimulated peripheral blood mononuclear cells (PBMCs), with SB202190 serving as a benchmark .

Compound Percent Inhibition at 10 μM SB202190 94.36% 5a 81.61% 5b 78.64% 5g 82.17% 5e 32.24% - Toxicity Studies :

-

Pharmacokinetics :

- The pharmacokinetic properties of this compound have not been extensively documented; however, its structural similarity to other imidazole derivatives suggests potential for favorable absorption and distribution characteristics within biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester moiety as a key intermediate. For example, describes a structurally similar benzimidazole derivative synthesized using a boronic ester precursor under palladium catalysis. Reaction conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, dioxane/water solvent, 80°C) should be optimized. Alternatively, highlights the use of tetrakis(dimethylamino)ethylene (TDAE) methodology for nitroimidazole derivatives, which could guide nitro-group reductions or substitutions.

- Key Considerations : Monitor steric hindrance from the 1,2-dimethyl groups during coupling; use anhydrous conditions to preserve boronic ester integrity .

Q. How can the structure and purity of this compound be rigorously characterized?

- Methodology :

- NMR : Analyze ¹H and ¹³C NMR for imidazole ring protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.0–2.5 ppm). The dioxaborolane group shows characteristic B-O peaks in ¹¹B NMR (δ ~30 ppm).

- IR : Confirm boronic ester B-O stretches (~1,350 cm⁻¹) and imidazole C=N vibrations (~1,600 cm⁻¹).

- Elemental Analysis : Match experimental C, H, N, and B content with theoretical values (e.g., C: ~64%, H: ~8.5%, B: ~3.4%).

Q. What are the key reactivity profiles of the dioxaborolane moiety in cross-coupling reactions?

- Methodology : The boronic ester enables Suzuki couplings with aryl halides. For example, in , the dioxaborolane group participates in Pd-catalyzed coupling to form biaryl structures. Test reactivity under varying conditions (e.g., ligand choice, base strength) to optimize yields.

- Challenges : Steric effects from the tetramethyl groups may slow transmetallation; use bulky ligands (e.g., SPhos) to enhance efficiency .

Advanced Research Questions

Q. How can computational modeling elucidate the mechanistic role of steric effects in cross-coupling reactions?

- Methodology : Employ density functional theory (DFT) to model transition states, as in ’s reaction path search methods. Compare activation energies for boronic esters with/without methyl substituents. Use software (e.g., Gaussian, ORCA) to simulate steric clashes between the catalyst and the 1,2-dimethyl groups.

- Outcome : Identify optimal ligand-catalyst pairs (e.g., Pd(OAc)₂ with tri-tert-butylphosphine) to mitigate steric hindrance .

Q. How can contradictory data on solubility and reactivity across studies be resolved?

- Methodology :

- Solubility Analysis : Use Hansen solubility parameters to assess solvent compatibility. For instance, notes THF and DMF as effective solvents for imidazole derivatives.

- Competitive Experiments : Compare reaction outcomes in polar aprotic vs. ether-based solvents to isolate solvent effects.

- Data Reconciliation : Apply statistical tools (e.g., PCA) to cluster literature data (e.g., vs. 19) and identify outliers due to impurities or moisture sensitivity .

Q. What strategies enable the design of derivatives for biological activity without compromising boronic ester stability?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify the imidazole core’s substituents (e.g., replaced phenyl groups with indole to enhance antimicrobial activity).

- Protecting Groups : Introduce acid-labile groups (e.g., tert-butoxycarbonyl) to shield the boronic ester during biological assays.

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding to target proteins (e.g., β-lactamases), as demonstrated in ’s antimicrobial studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.